7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7,9-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring ethoxy substituents at positions C7 and C9 of its fused bicyclic core. The diethoxy variant likely derives from further chemical modification (ethoxy substitution) of the hydroxyl groups in C1. Coumarins of this class are typically synthesized via the Pechmann reaction, a well-established method for constructing chromenone scaffolds .
Key structural features include:
- A cyclopenta[c]chromen-4(1H)-one core with a ketone at C4.
- Ethoxy groups at C7 and C9, enhancing lipophilicity compared to hydroxylated analogs.
- A partially saturated cyclopentane ring fused to the chromenone system.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
7,9-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-3-18-10-8-13(19-4-2)15-11-6-5-7-12(11)16(17)20-14(15)9-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
JUMGKRDXHIGEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method includes the Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance the reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
The structural and functional attributes of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are contextualized below through comparisons with related coumarins.
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
(a) Substituent Effects
- Polarity: The diethoxy derivative is less polar than its dihydroxy analog (C1), as ethoxy groups reduce hydrogen-bonding capacity.
- Reactivity : Hydroxyl groups in C1 are susceptible to oxidation and glycosylation, whereas ethoxy groups offer metabolic stability, a common strategy in drug design .
Biological Activity
7,9-Diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex structure that falls within the chromene class of compounds. Its unique molecular structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18O4 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 6,7-diethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| InChI Key | CVURHXLRSSLYEP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCC |
The biological activity of 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, which may result in therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant anticancer properties. For instance:
- In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Cell line assays demonstrated that it inhibits cell proliferation in various cancer types, including breast and prostate cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have reported that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Emerging research suggests that 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may possess neuroprotective properties:
- Animal models have shown potential benefits in reducing oxidative stress and inflammation associated with neurodegenerative diseases.
- The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of the intrinsic apoptotic pathway.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, 7,9-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
